Cas no 180272-45-1 ((1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline)

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline structure
180272-45-1 structure
Nome del prodotto:(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Numero CAS:180272-45-1
MF:C15H15N
MW:209.286303758621
MDL:MFCD11858641
CID:1027151
PubChem ID:1382088

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
    • (1R)-phenyl-1,2,3,4-tetrahydroisoquinoline
    • Solifenacin Impurity 2
    • Solifenacin Related Compound 9
    • Solifenacin Succinate interMediate G
    • (R)-1-Phenyl-1,2,3,4-tetrhydroisoquinoline
    • (R)-1,2,3,4-Tetrahydro-1-phenylisoquinoline
    • (1R)-1,2,3,4-Tetrahydro-1-phenyl-isoquinoline
    • (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline(W.S)
    • Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1R)-
    • (R)-1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
    • VQ10005
    • NE63810
    • BC225527
    • ST2402102
    • Z6127
    • 1beta-Phenyl-1,2,3,4-tetrahydroisoquinoline
    • MDL: MFCD11858641
    • Inchi: 1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
    • Chiave InChI: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
    • Sorrisi: N1([H])C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2[C@@]1([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 209.120449g/mol
  • Carica superficiale: 0
  • XLogP3: 3
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 209.120449g/mol
  • Massa monoisotopica: 209.120449g/mol
  • Superficie polare topologica: 12Ų
  • Conta atomi pesanti: 16
  • Complessità: 220
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.065
  • Punto di fusione: 78-79 ºC
  • Punto di ebollizione: 338.4°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 3.25050

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Informazioni sulla sicurezza

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0337-1g
(R)-1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
180272-45-1 97%
1g
¥856.91 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0337-250mg
(R)-1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
180272-45-1 97%
250mg
¥743.23 2025-01-20
TRC
P336925-1g
(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1
1g
$ 230.00 2023-09-06
Enamine
EN300-224816-1.0g
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 95%
1.0g
$215.0 2024-06-20
eNovation Chemicals LLC
Y1124848-100mg
(R)-1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
180272-45-1 95%
100mg
$135 2024-07-28
Ambeed
A100110-250mg
(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 98%
250mg
$35.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QI736-1g
(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 98%
1g
857.0CNY 2021-08-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2215-200MG
(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 >98.0%(GC)(T)
200mg
¥1620.00 2024-04-17
Chemenu
CM145654-1g
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 98%
1g
$153 2021-08-05
Chemenu
CM145654-10g
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
180272-45-1 98%
10g
$729 2021-08-05

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Metodo di produzione

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:180272-45-1)(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
A881132
Purezza:99%
Quantità:5g
Prezzo ($):155.0